molecular formula C7H6ClNO B1273502 4-Amino-2-chlorobenzaldehyde CAS No. 42460-61-7

4-Amino-2-chlorobenzaldehyde

Cat. No.: B1273502
CAS No.: 42460-61-7
M. Wt: 155.58 g/mol
InChI Key: PFZVIGWKAMJZJN-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the second position. This compound is known for its applications in various chemical syntheses and research fields due to its unique reactivity and functional groups.

Scientific Research Applications

4-Amino-2-chlorobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Mode of Action

It is known to participate in chemical reactions such as the cannizzaro reaction , which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position. It can also participate in the formation of oximes and hydrazones , where it reacts with hydroxylamine or hydrazine to form these compounds. The exact interaction of 4-Amino-2-chlorobenzaldehyde with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It is known to be involved in the synthesis of 2-amino-4h-chromenes , which are important heterocyclic compounds with diverse biological and pharmaceutical activities. The compound can also participate in the Cannizzaro reaction , a significant synthetic method for producing different types of compounds

Result of Action

As a chemical reagent, it is primarily used in the synthesis of other compounds

Action Environment

It is known that the compound should be stored in a dark place under an inert atmosphere This suggests that light and oxygen may affect its stability

Safety and Hazards

The safety information for 4-Amino-2-chlorobenzaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

4-Amino-2-chlorobenzaldehyde has potential applications in the synthesis of new and efficient PDE4 inhibitors . It also has potential applications in the development of Schiff base metal complexes, which have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-chlorobenzaldehyde can be synthesized through several methods. One common method involves the reduction of 4-amino-2-chlorobenzonitrile using diisobutylaluminium hydride in tetrahydrofuran under an inert atmosphere. The reaction is typically carried out at room temperature for two hours, followed by the addition of methanol at a lower temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination of 4-aminobenzaldehyde using cuprous chloride and hydrochloric acid. This method leverages the availability of raw materials and the efficiency of the chlorination process to produce the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-amino-2-chlorobenzoic acid.

    Reduction: The compound can be reduced to 4-amino-2-chlorobenzyl alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: 4-Amino-2-chlorobenzoic acid.

    Reduction: 4-Amino-2-chlorobenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chlorobenzaldehyde is unique due to the presence of both amino and chloro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-amino-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVIGWKAMJZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393590
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42460-61-7
Record name 4-amino-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Amino-2-chlorobenzaldehyde in the synthesis of fluorescent 7-amino-2,1-benzothiazines?

A1: this compound serves as a crucial starting material in the synthesis of fluorescent 7-amino-2,1-benzothiazines. [] The research demonstrates that it reacts with a sulfoximine in the presence of a palladium catalyst, leading to the formation of the desired benzothiazine ring system. This method offers a high-yielding and efficient route for the synthesis of these fluorescent compounds.

Q2: Are there alternative methods for synthesizing fluorescent 7-amino-2,1-benzothiazines using this compound?

A2: Yes, the research also describes an alternative approach where 7-fluoro-2,1-benzothiazines react with amines to yield the desired fluorescent 7-amino-2,1-benzothiazines. [] This method provides a complementary route to the palladium-catalyzed reaction with this compound and a sulfoximine.

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